molecular formula C17H17F3N2O3 B2450666 N1-(3-hydroxy-3-(naphthalen-1-yl)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide CAS No. 1421491-62-4

N1-(3-hydroxy-3-(naphthalen-1-yl)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide

Cat. No. B2450666
CAS RN: 1421491-62-4
M. Wt: 354.329
InChI Key: CMWQYJLSUKUUCL-UHFFFAOYSA-N
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Description

N1-(3-hydroxy-3-(naphthalen-1-yl)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide, also known as TRO19622, is a novel small molecule that has been extensively studied for its potential therapeutic applications. TRO19622 is a selective agonist of the G protein-coupled receptor GPR40, which is expressed in pancreatic beta cells and plays a crucial role in glucose homeostasis.

Scientific Research Applications

Organic Synthesis and Ligand Efficacy

A notable application of compounds structurally related to N1-(3-hydroxy-3-(naphthalen-1-yl)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide is in facilitating copper-catalyzed aryl amination reactions. The discovery of N-(naphthalen-1-yl)-N'-alkyl oxalamide ligands has enabled coupling reactions of (hetero)aryl iodides with primary amines to proceed efficiently at lower temperatures, significantly enhancing the versatility of these reactions in organic synthesis (Gao et al., 2017).

Material Science

Naphthalene derivatives, including those similar to the compound , have been investigated for their properties as organic semiconductor materials. For instance, the study of naphthalene diimides (NDIs) and their application in electronics has revealed their potential in creating efficient organic field-effect transistors (OFETs), highlighting the importance of structural variation on electronic properties and the interaction with metal contacts enhanced by thiol treatments (Katz et al., 2000).

Biological Activity

Research into N1-substituted polyamine derivatives has demonstrated the significance of the naphthalene moiety in mediating biological activity. The polyamine transporter (PAT) in cell membranes selectively uptakes compounds based on the size and structure of the N1-substituent, affecting cytotoxicity. This selectivity underscores the potential for designing targeted therapeutic agents using naphthalene derivatives (Gardner et al., 2004).

Photochemical Applications

Naphthalene diimides (NDIs) and related compounds have been explored for their photochemical properties, serving as robust photosensitizers for various applications, including photooxidation and triplet-triplet annihilation upconversion. These applications benefit from the long-lived triplet excited states of NDIs, offering insights into the design of organic photosensitizers for both industrial and research purposes (Guo et al., 2012).

Chemosensors

Naphthalene derivatives have been employed as chemosensors due to their selective recognition abilities for various ions. The design of naphthalene-based colorimetric and fluorescent sensors demonstrates their capacity to detect specific metal ions in complex environments, illustrating their potential in environmental monitoring and diagnostic applications (Udhayakumari & Velmathi, 2015).

properties

IUPAC Name

N-(3-hydroxy-3-naphthalen-1-ylpropyl)-N'-(2,2,2-trifluoroethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O3/c18-17(19,20)10-22-16(25)15(24)21-9-8-14(23)13-7-3-5-11-4-1-2-6-12(11)13/h1-7,14,23H,8-10H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWQYJLSUKUUCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CCNC(=O)C(=O)NCC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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